(3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(pyrrolidin-1-yl)butanamide
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Overview
Description
3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-(1-PYRROLIDINYL)BUTANAMIDE is a complex organic compound with a unique structure that includes isoquinoline and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-(1-PYRROLIDINYL)BUTANAMIDE typically involves multiple steps. One common method involves the reaction of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide (CuI) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-(1-PYRROLIDINYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-(1-PYRROLIDINYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-(1-PYRROLIDINYL)BUTANAMIDE involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Shares the isoquinoline core but lacks the pyrrolidine moiety.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Similar in structure but contains a benzoxazine ring instead of isoquinoline.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Contains a benzimidazole ring, offering different chemical properties.
Uniqueness
The uniqueness of 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-(1-PYRROLIDINYL)BUTANAMIDE lies in its combined isoquinoline and pyrrolidine structure, which provides distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C19H23N3O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
(Z)-3-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxy-4-oxo-4-pyrrolidin-1-ylbut-2-enamide |
InChI |
InChI=1S/C19H23N3O3/c1-19(2)11-12-7-3-4-8-13(12)15(21-19)14(16(23)17(20)24)18(25)22-9-5-6-10-22/h3-4,7-8,23H,5-6,9-11H2,1-2H3,(H2,20,24)/b16-14- |
InChI Key |
NQABDYWNXVHZGX-PEZBUJJGSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N1)/C(=C(\C(=O)N)/O)/C(=O)N3CCCC3)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C(=C(C(=O)N)O)C(=O)N3CCCC3)C |
Origin of Product |
United States |
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